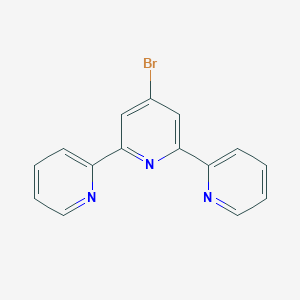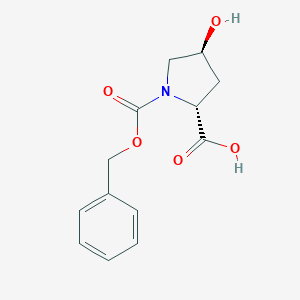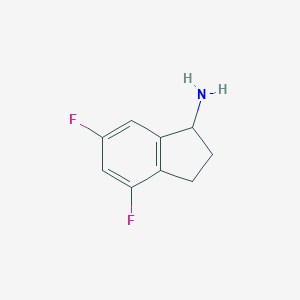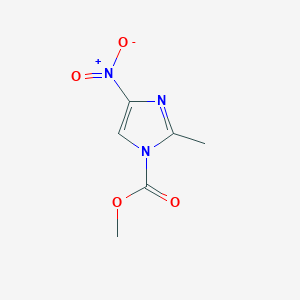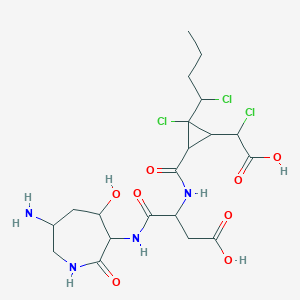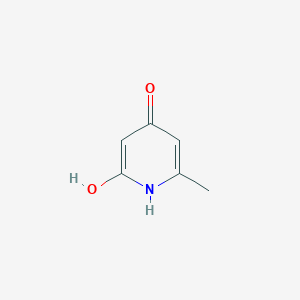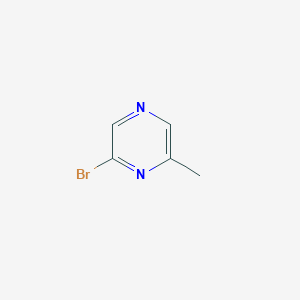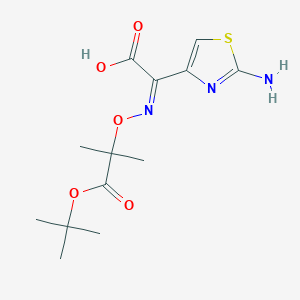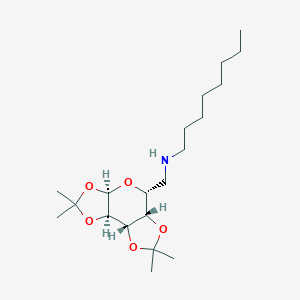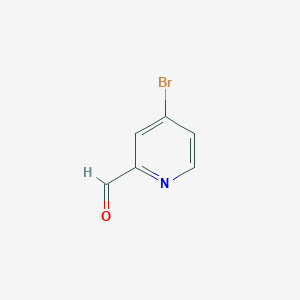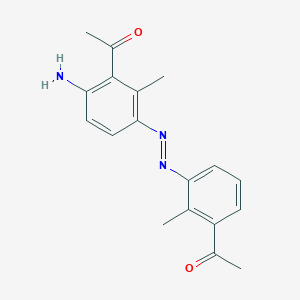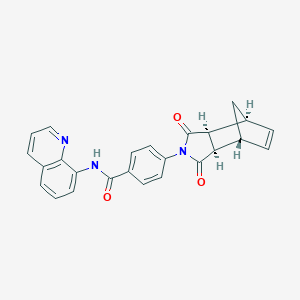
IWR-1-exo
概要
説明
exo-IWR 1: は、エンド-IWR-1の不活性な立体異性体であり、IWR-1の陰性対照として機能します。 IWR-1は、Wnt/β-カテニンシグナル伝達経路を阻害するタンキラーゼ阻害剤です 。この化合物は、主にWntシグナル伝達経路とそのさまざまな生物学的プロセスにおける影響を研究するために、科学研究で使用されています。
科学的研究の応用
Chemistry: : exo-IWR 1 is used as a tool compound to study the Wnt/β-catenin signaling pathway. It serves as a negative control in experiments involving IWR-1, allowing researchers to differentiate between specific and non-specific effects of IWR-1 .
Biology: : In biological research, exo-IWR 1 is used to investigate the role of the Wnt signaling pathway in cell proliferation, differentiation, and development. It helps in understanding the molecular mechanisms underlying various diseases, including cancer .
Medicine: : Although exo-IWR 1 itself is not used as a therapeutic agent, it aids in the development of new drugs targeting the Wnt signaling pathway. By serving as a control compound, it helps validate the efficacy and specificity of potential therapeutic agents .
Industry: : The industrial applications of exo-IWR 1 are limited due to its primary use in research. its role in drug discovery and development indirectly contributes to the pharmaceutical industry .
作用機序
生化学分析
Biochemical Properties
IWR-1-exo plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Specifically, it is known to interact with tankyrase enzymes, which are part of the poly ADP-ribose polymerase protein superfamily. These enzymes modulate the activity of the β-catenin destruction complex in the Wnt/β-catenin signaling pathway. The interaction between this compound and tankyrase enzymes results in the accumulation of tankyrase proteins due to the loss of auto-parsylation and destruction .
Cellular Effects
This compound has been observed to have minimal effects on various types of cells and cellular processes. Unlike its diastereomer IWR-1-endo, this compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. This makes it an ideal control compound in studies investigating the effects of Wnt/β-catenin pathway inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tankyrase enzymes. By binding to these enzymes, this compound prevents their auto-parsylation, leading to the accumulation of tankyrase proteins. This interaction does not significantly inhibit the Wnt/β-catenin signaling pathway, making this compound a useful control in experiments involving IWR-1-endo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain stable over time. The compound does not degrade quickly and maintains its minimal impact on cellular function in both in vitro and in vivo studies. This stability makes this compound a reliable control in long-term experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound does not exhibit significant effects on cellular processes. Even at higher doses, the compound does not show toxic or adverse effects, further supporting its use as a control in studies involving IWR-1-endo .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway. It interacts with tankyrase enzymes, which play a role in the regulation of β-catenin turnover. This interaction does not significantly affect metabolic flux or metabolite levels, making this compound a suitable control compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins. The compound does not exhibit notable effects on its localization or accumulation, ensuring its stability as a control in various experimental settings .
Subcellular Localization
The subcellular localization of this compound does not significantly affect its activity or function. The compound does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles. This lack of specific localization further supports its use as a control in studies involving IWR-1-endo .
準備方法
合成経路と反応条件: : exo-IWR 1の合成には、ノルボルネン骨格の立体選択的合成、それに続くキノリル基とベンズアミド基を導入するための官能基化が含まれます 。反応条件には通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用が含まれており、反応を促進します。
工業生産方法: 合成は、標準的な有機合成技術と機器を使用してスケールアップできます .
化学反応の分析
反応の種類: : exo-IWR 1は、置換反応や付加反応などのさまざまな化学反応を起こします。 標準的な実験室条件下では比較的安定しており、容易に酸化または還元を起こしません .
一般的な試薬と条件: : exo-IWR 1の合成と反応で使用される一般的な試薬には、DMSOなどの有機溶媒、触媒、水酸化ナトリウムなどの塩基が含まれます 。反応は通常、制御された温度と不活性雰囲気下で行い、不要な副反応を防ぎます。
生成される主要な生成物: : exo-IWR 1の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、置換反応はノルボルネン骨格にさまざまな官能基を導入できます .
科学研究アプリケーション
化学: : exo-IWR 1は、Wnt/β-カテニンシグナル伝達経路を研究するためのツール化合物として使用されます。 IWR-1を含む実験において陰性対照として機能し、研究者はIWR-1の特異的な効果と非特異的な効果を区別することができます .
生物学: : 生物学的研究では、exo-IWR 1は、細胞増殖、分化、および発生におけるWntシグナル伝達経路の役割を調査するために使用されます。 これは、がんなどのさまざまな病気の基礎となる分子メカニズムの理解に役立ちます .
医学: : exo-IWR 1自体は治療薬として使用されていませんが、Wntシグナル伝達経路を標的とする新薬の開発に役立ちます。 対照化合物として機能することにより、潜在的な治療薬の有効性と特異性を検証するのに役立ちます .
業界: : exo-IWR 1の産業用途は、研究における主要な使用のために限定されています。 薬物発見および開発における役割は、間接的に製薬業界に貢献しています .
類似化合物との比較
類似化合物: : exo-IWR 1に類似した化合物には、エンド-IWR-1やXAV939などの他のWnt経路阻害剤が含まれます 。これらの化合物は、構造的に類似しており、Wntシグナル伝達経路を標的としています。
独自性: : exo-IWR 1の独自性は、陰性対照としての役割にあります。 エンド-IWR-1やXAV939などの活性阻害剤とは異なり、exo-IWR 1はWntシグナル伝達経路を阻害しないため、実験結果を検証するための重要なツールとなっています .
特性
IUPAC Name |
4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360787 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127442-87-8 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


